molecular formula C10H10N2S B13015150 (3-(Pyridin-4-yl)thiophen-2-yl)methanamine

(3-(Pyridin-4-yl)thiophen-2-yl)methanamine

Cat. No.: B13015150
M. Wt: 190.27 g/mol
InChI Key: COIQVJUDPHKNEA-UHFFFAOYSA-N
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Description

(3-(Pyridin-4-yl)thiophen-2-yl)methanamine is a chemical compound with the CAS registry number 401462-34-8 . It has a molecular formula of C10H10N2S and a molecular weight of 190.27 g/mol . The compound features a methanamine group attached to a thiophene ring, which is in turn linked to a pyridin-4-yl group, creating a heteroaromatic system with potential for diverse molecular interactions . This structure classifies it as a valuable synthetic building block in medicinal chemistry and drug discovery research. Its molecular framework is similar to that of other known bioactive compounds and enzyme inhibitors, such as cytochrome P450 inhibitors, suggesting potential utility in probing biochemical pathways . As a heterocyclic amine, it is primarily used in research as a key intermediate for the synthesis of more complex molecules. Researchers leverage this compound in developing potential pharmacologically active agents, exploring its incorporation into molecules that interact with specific biological targets . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

(3-pyridin-4-ylthiophen-2-yl)methanamine

InChI

InChI=1S/C10H10N2S/c11-7-10-9(3-6-13-10)8-1-4-12-5-2-8/h1-6H,7,11H2

InChI Key

COIQVJUDPHKNEA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(SC=C2)CN

Origin of Product

United States

Synthetic Methodologies for 3 Pyridin 4 Yl Thiophen 2 Yl Methanamine and Congeneric Structures

Contemporary Strategies for Heterocyclic Amine Construction

The synthesis of heterocyclic amines is a cornerstone of medicinal and materials chemistry. The introduction of an amino group onto a pre-existing heterocyclic core or its incorporation during the ring-forming process can be achieved through various advanced strategies.

Electrophilic Amination Techniques

Direct C-H amination has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, offering a more atom-economical alternative to traditional cross-coupling methods. Photocatalytic approaches, in particular, have gained prominence for their ability to generate highly reactive nitrogen-centered radicals under mild conditions. These methods can be applied to arenes and heteroarenes like thiophenes and pyridines. acs.orgacs.org

In one such strategy, an iridium-based photocatalyst, [Ir(ppy)₂(dtbbpy)]PF₆, facilitates the amination of various arenes using pyridinium (B92312) salts as the source of the aminating agent. acs.org The reaction proceeds via the generation of aromatic N-heterocyclic radicals which then react with the target C-H bond. This method has shown compatibility with a range of functional groups and has been successfully applied to thiophene (B33073) and pyridine (B92270) derivatives. acs.org

Table 1: Examples of Photocatalytic C-H Amination of Heterocycles

Heterocycle Substrate Aminating Agent Catalyst Yield (%) Reference
Thiophene Derivatives Pyridinium Salt [Ir(ppy)₂(dtbbpy)]PF₆ 41-75% acs.org
Pyridine Derivatives Pyridinium Salt [Ir(ppy)₂(dtbbpy)]PF₆ 35-83% acs.org

This interactive table summarizes the yields obtained for the photocatalytic C-H amination of various heterocyclic substrates.

Multi-Component Coupling Reactions (e.g., A³-Coupling)

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all reactants, are highly efficient for building molecular complexity. nih.gov The A³ (aldehyde-alkyne-amine) coupling reaction is a prominent example, typically catalyzed by transition metals, to produce propargylamines. researchgate.netdntb.gov.ua These propargylamines are versatile intermediates for the synthesis of a wide array of nitrogen-containing heterocycles such as pyrroles, quinolines, and imidazoles. researchgate.netzioc.ru

The A³ coupling is a powerful tool in organic synthesis due to its high atom economy and the use of readily available starting materials. zioc.ruresearchgate.net The reaction involves the metal-catalyzed combination of an aldehyde, a terminal alkyne, and an amine. zioc.ru While direct synthesis of the target compound via A³ coupling is not straightforward, this methodology is crucial for creating precursors that can be further cyclized or functionalized to yield complex heterocyclic amines. For instance, a substituted aldehyde containing a thiophene moiety could react with an alkyne and an amine source to build a key intermediate.

Density functional theory (DFT) studies have been employed to investigate the mechanisms of these reactions, for example, using N-heterocyclic carbene silver as a catalyst. mdpi.com Such research helps in understanding and optimizing these synthetic strategies for broader applications. mdpi.com

Cyclocondensation and Cyclization Protocols

Cyclocondensation reactions are fundamental in heterocyclic synthesis, involving the formation of a ring from one or more molecules with the elimination of a small molecule like water or ammonia. The synthesis of pyridines, for example, can be achieved on a large scale through the cyclocondensation of a 1,5-dicarbonyl compound with ammonia. youtube.com Numerous variations of this approach exist, allowing for the preparation of diversely substituted pyridine rings. youtube.com

A notable three-component reaction for synthesizing highly substituted pyridin-4-ol derivatives involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. chim.it The resulting pyridin-4-ols can be converted to pyridin-4-yl nonaflates, which are versatile precursors for palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents, including thiophene rings. chim.it

Similarly, thienopyridines have been synthesized from the Michael addition of 2-aminothiophenes to α,β-unsaturated ketones, followed by cyclocondensation. abertay.ac.uk These methods highlight the power of building the heterocyclic core through the strategic joining of acyclic precursors.

Electrochemical Synthetic Approaches (Direct and Indirect Electrolysis)

Electrosynthesis has emerged as a sustainable and powerful alternative to conventional synthetic methods, often avoiding the need for harsh chemical oxidants or reductants. researchgate.net This approach uses an electric current to drive chemical reactions, enabling the formation of carbon-heteroatom bonds under mild conditions. oup.com

For the construction of heterocyclic amines, electrochemical methods can generate key reactive intermediates like aminyl and amidyl radicals from the anodic oxidation of amines and amides. oup.com These radicals can then undergo intramolecular cyclization or intermolecular reactions to form N-heterocycles. nih.gov

Electrochemical synthesis can proceed through two main pathways:

Direct Electrolysis: The substrate is directly oxidized or reduced at the electrode surface to generate the reactive intermediate. For example, the direct anodic oxidation of N-aminophthalimide can generate a nitrene-like species for the aziridination of olefins. oup.com

Indirect Electrolysis: A mediator is used to transfer electrons between the electrode and the substrate. This can allow the reaction to occur at lower potentials and can improve selectivity. chim.it Ferrocene is a common mediator used in the electrosynthesis of polycyclic N-heteroaromatics. oup.com

These electrochemical techniques have been broadly applied to the synthesis and functionalization of various N/S-heterocycles, showcasing their versatility and green credentials. rsc.org

Formation of the Thiophene Ring System

The thiophene ring is a common motif in pharmaceuticals and organic materials. Its synthesis has been extensively studied, with several classical and modern methods available for its construction.

Ring-Forming Reactions for Substituted Thiophenes

The construction of the thiophene ring can be achieved through various cyclization strategies, starting from appropriately functionalized acyclic precursors.

Classical and Modern Thiophene Syntheses:

Reaction Name Reactants Key Features
Paal-Knorr Thiophene Synthesis 1,4-Dicarbonyl compounds and a sulfur source (e.g., Lawesson's reagent, P₄S₁₀) A versatile method for forming furans, pyrroles, and thiophenes from a common precursor. organic-chemistry.org
Gewald Aminothiophene Synthesis An α-cyano ester, a carbonyl compound, and elemental sulfur A multi-component reaction that provides highly functionalized 2-aminothiophenes in a single step. organic-chemistry.org
Fiesselmann Thiophene Synthesis Thio-β-dicarbonyl compounds and α-halocarbonyls Provides access to a wide range of substituted thiophenes.

| Hinsberg Thiophene Synthesis | Diethyl thiodiacetate and a 1,2-dicarbonyl compound | A condensation reaction leading to the formation of 2,5-dicarboxythiophenes. |

This interactive table outlines several key named reactions for the synthesis of the thiophene ring system.

A recent and innovative approach involves the "skeletal editing" of pyridines to afford thiophenes. nih.govmanchester.ac.ukresearchgate.net In this formal [4+1] reaction, 2-arylpyridines are converted into ring-opened aza-triene Zincke ketone structures. Subsequent treatment with elemental sulfur under mild conditions yields 2-aroylthiophene products directly. nih.govmanchester.ac.ukresearchgate.net This strategy represents a novel disconnection for thiophene synthesis, transforming one heterocycle into another.

Furthermore, visible-light-induced [3+2] oxidative cyclization of alkynes with ketene dithioacetals offers a metal-free pathway to multisubstituted thiophenes under very mild conditions. organic-chemistry.org These diverse methodologies provide a rich toolbox for chemists to construct the specific thiophene substitution pattern required for a target molecule like (3-(Pyridin-4-yl)thiophen-2-yl)methanamine.

Synthetic Transformations Involving Thiophene Carboxylic Acid Precursors

The synthesis of this compound can strategically employ thiophene-2-carboxylic acid derivatives as versatile starting materials. The carboxylic acid group at the 2-position of the thiophene ring serves as a synthetic handle that can be elaborated into the required methanamine moiety through a series of well-established transformations.

A common route begins with the formation of the (pyridin-4-yl)thiophene core, followed by the manipulation of the carboxylic acid. For instance, a 3-(pyridin-4-yl)thiophene-2-carboxylic acid intermediate can be converted to the corresponding amide via activation with coupling agents (e.g., DCC, EDC) and subsequent reaction with ammonia. This amide can then undergo reduction using reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) to yield the target primary amine, this compound.

Alternatively, the carboxylic acid can be reduced to the corresponding alcohol, which can then be converted into a leaving group (e.g., a tosylate or halide) and subjected to nucleophilic substitution with an azide salt, followed by reduction to the amine. Another pathway involves the conversion of the carboxylic acid to the corresponding acid chloride, which can then be subjected to a Curtius, Hofmann, or Schmidt rearrangement to generate the amine, albeit with the loss of one carbon atom. To retain the carbon atom, the acid chloride can be converted to an acyl azide, which upon Curtius rearrangement and trapping with a suitable alcohol, forms a carbamate that can be hydrolyzed to the amine.

The preparation of the necessary thiophene carboxylic acid precursors is also a key consideration. Halogenated 2-thiophenecarboxylic acid derivatives can serve as building blocks. beilstein-journals.org For example, 3-methylthiophene can undergo a one-pot bromination/debromination procedure to yield 2,4-dibromo-3-methylthiophene, which can then be converted to a 4-bromo-3-methyl-2-thiophenecarboxylic acid intermediate. beilstein-journals.org This intermediate provides a handle for introducing the pyridine ring via cross-coupling reactions while having the carboxylic acid in place for later conversion to the methanamine group.

Table 1: Functional Group Transformations of Thiophene-2-Carboxylic Acid

Starting Material Reagents Intermediate Product Final Product
R-COOH 1. SOCl₂ or (COCl)₂ 2. NH₃ R-CONH₂ R-CH₂NH₂
R-COOH LiAlH₄ or BH₃ R-CH₂OH R-CH₂NH₂ (via subsequent steps)
R-CONH₂ LiAlH₄ or BH₃ R-CH₂NH₂ R-CH₂NH₂

R represents the 3-(pyridin-4-yl)thiophen-2-yl core.

Construction of the Pyridine Ring System

The synthesis of the pyridine nucleus is a foundational aspect of organic chemistry, with numerous methods developed over the years. These can be broadly categorized into condensation reactions and cycloaddition/annulation strategies.

Established Methods for Pyridine Nucleus Synthesis

Classic condensation reactions remain highly relevant for pyridine synthesis. The Hantzsch Pyridine Synthesis is a prime example, involving the condensation of an aldehyde, ammonia (or an ammonium salt), and two equivalents of a 1,3-dicarbonyl compound, followed by oxidation to yield the pyridine ring. baranlab.orgorganic-chemistry.org Modifications to this method allow for the synthesis of asymmetrical pyridines by performing one or more of the condensation steps sequentially. baranlab.org

Another established method is the Kröhnke Pyridine Synthesis , which involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. baranlab.org This method is versatile and generally provides good yields for a range of substituents.

Annulation and Cyclization Routes to Pyridine Derivatives

Modern synthetic chemistry has introduced powerful annulation and cyclization reactions for constructing the pyridine ring. Transition-metal-catalyzed reactions, such as [2+2+2] cycloadditions of alkynes and nitriles, offer an efficient and atom-economical route to polysubstituted pyridines. researchgate.net Catalysts based on cobalt and nickel have been shown to be effective for these transformations. researchgate.net

Electrocyclization reactions of polyunsaturated systems also provide a pathway to the pyridine core. For instance, a 6π-3-azatriene can undergo electrocyclization to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. organic-chemistry.org Ring-expansion cascades represent another innovative approach, where smaller, readily available ring systems are expanded to form the six-membered pyridine ring. researchgate.net Furthermore, formal [3+3] annulation reactions, for example between electron-deficient enamines and saturated ketones, can be used to construct the pyridine skeleton through a cascade process of Michael addition, aldol-type condensation, and oxidative aromatization. organic-chemistry.org

Table 2: Selected Methods for Pyridine Ring Synthesis

Method Name Reactants Key Features
Hantzsch Synthesis Aldehyde, 2x β-ketoester, Ammonia/NH₄OAc Forms symmetrical dihydropyridines, followed by oxidation.
Kröhnke Annulation α-Pyridinium methyl ketone salt, α,β-unsaturated carbonyl, NH₄OAc Versatile for various substituents.
[2+2+2] Cycloaddition 2x Alkyne, Nitrile Transition-metal catalyzed (e.g., Co, Ni); high atom economy.

Integration of the (Pyridin-4-yl)thiophene Core

The assembly of the final bi-heterocyclic structure requires a strategy to link the pyridine and thiophene rings. This can be achieved through either convergent or divergent pathways, and in some cases, through elegant cascade reactions.

Convergent and Divergent Synthesis Strategies

A convergent synthesis is often the most direct approach for creating the (pyridin-4-yl)thiophene core. This strategy involves the separate synthesis of a functionalized thiophene and a functionalized pyridine, which are then joined in a late-stage cross-coupling reaction. Common examples include the Suzuki coupling (using a boronic acid/ester and a halide), the Stille coupling (using an organostannane and a halide), and the Hiyama coupling (using an organosilane and a halide). For the target molecule, this could involve coupling a 3-halothiophene derivative (e.g., 3-bromothiophene-2-carbaldehyde or its protected form) with pyridine-4-boronic acid, or vice versa.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different structures. rsc.org For example, one could synthesize a (pyridin-4-yl)thiophene core with a versatile functional group at the 2-position, such as a cyano or ester group. This common intermediate could then be transformed into the target methanamine, as well as a library of other derivatives like amides, ketones, or other heterocyclic rings, allowing for the exploration of structure-activity relationships.

Cascade Heterocyclization Processes

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. These processes are highly efficient as they can build complex molecular architectures from simple starting materials in a single pot, minimizing waste and purification steps.

The synthesis of fused pyrido-thieno-pyridine systems through cascade heterocyclization has been reported. researchgate.netst-andrews.ac.uk These reactions often involve the initial formation of one heterocyclic ring, which then undergoes a series of cyclizations and rearrangements to form the final, complex structure. For instance, the cyclocondensation of partially hydrogenated 3-cyano-2-pyridinethiolates with reagents like acetone and malononitrile can lead to the formation of pyrido[2',3':4,5]thieno[2,3-b]pyridine derivatives through a process involving oxidation, nucleophilic cleavage of a disulfide bond, and subsequent cascade heterocyclization. researchgate.net While this specific example leads to a fused system, the principles can be adapted to design a one-pot synthesis of the non-fused (pyridin-4-yl)thiophene core by carefully selecting precursors that favor intermolecular coupling and cyclization over intramolecular fusion.

Elaboration of the Methanamine Moiety

The introduction of the methanamine group at the 2-position of the 3-(pyridin-4-yl)thiophene scaffold is a critical step in the synthesis of the target compound. This can be achieved through various methods, including the direct introduction of an aliphatic amine or through post-cyclization functionalization of a pre-formed thiophene ring.

Methods for Aliphatic Amine Introduction

The direct synthesis of 2-aminothiophenes, which can serve as precursors to the target methanamine, is often accomplished through the Gewald reaction. This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. While the Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes, the direct synthesis of this compound via this route would require a specific set of starting materials that may not be readily available.

A more common and versatile approach involves the conversion of a suitable functional group at the 2-position of the thiophene ring into the desired methanamine. One such strategy is the reductive amination of a thiophene-2-carbaldehyde. This two-step, one-pot process involves the reaction of the aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. The use of reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) is common in these transformations.

Table 1: Common Reducing Agents in Reductive Amination
Reducing AgentCharacteristics
Sodium Borohydride (NaBH4)A common and cost-effective reducing agent.
Sodium Cyanoborohydride (NaBH3CN)Selective for the reduction of imines in the presence of aldehydes.
Sodium Triacetoxyborohydride (NaBH(OAc)3)A mild and selective reducing agent, often used for reductive aminations.

Post-Cyclization Functionalization

Post-cyclization functionalization offers a strategic advantage by allowing for the modification of a pre-synthesized 3-(pyridin-4-yl)thiophene core. This approach provides flexibility in the introduction of the methanamine moiety and can be adapted to a variety of substituted thiophene derivatives.

A key intermediate in this strategy is 3-(pyridin-4-yl)thiophene-2-carbaldehyde. This aldehyde can be synthesized through the Vilsmeier-Haack formylation of 3-(pyridin-4-yl)thiophene. The Vilsmeier-Haack reaction utilizes a mixture of phosphorus oxychloride (POCl3) and a substituted amide, typically N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring like thiophene. Once the 2-carbaldehyde is obtained, it can be converted to the target methanamine via reductive amination as previously described.

Alternatively, the methanamine group can be introduced via a nitrile intermediate. The synthesis of 3-(pyridin-4-yl)thiophene-2-carbonitrile can be achieved through various methods, including the Sandmeyer reaction of a corresponding 2-amino-3-(pyridin-4-yl)thiophene or by palladium-catalyzed cyanation of a 2-halo-3-(pyridin-4-yl)thiophene. The resulting nitrile can then be reduced to the primary amine using reducing agents such as lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation.

Table 2: Synthetic Pathways to the Methanamine Moiety
PrecursorReagents and ConditionsProduct
3-(Pyridin-4-yl)thiophene-2-carbaldehyde1. NH3, 2. NaBH3CN or H2/CatalystThis compound
3-(Pyridin-4-yl)thiophene-2-carbonitrileLiAlH4 or H2/CatalystThis compound

Catalytic Systems and Green Chemistry in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of efficient and environmentally friendly methodologies. The synthesis of this compound and its congeners can benefit significantly from the use of advanced catalytic systems and green chemistry approaches.

Transition Metal-Mediated and Catalyst-Free Transformations

The construction of the core 3-(pyridin-4-yl)thiophene scaffold is often achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent method, involving the reaction of a thiophene boronic acid or ester with a halopyridine, or vice versa, in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups.

Another powerful tool is the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. This reaction can be employed to synthesize precursors to the thiophene ring, for example, by coupling a halopyridine with an ethynylthiophene derivative, followed by cyclization.

While transition metal catalysis is highly effective, there is growing interest in developing catalyst-free transformations. For the synthesis of certain thiophene derivatives, catalyst-free methods involving the reaction of sulfur with appropriate organic precursors under specific conditions have been reported. However, the direct application of these methods to the synthesis of the complex title compound may be challenging.

Table 3: Common Cross-Coupling Reactions for Pyridinyl-Thiophene Synthesis
ReactionReactantsCatalyst System
Suzuki-Miyaura CouplingThiophene-boronic acid/ester + HalopyridinePd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3)
Sonogashira CouplingEthynylthiophene + HalopyridinePd catalyst, Cu(I) co-catalyst, Base (e.g., amine)

Environmentally Benign Synthetic Approaches (e.g., Microwave-Assisted, Solvent-Free)

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. Microwave-assisted synthesis has emerged as a valuable tool in this regard, often leading to significantly reduced reaction times, increased yields, and enhanced product purity. The application of microwave irradiation can accelerate many of the key steps in the synthesis of pyridinyl-thiophene derivatives, including the construction of the heterocyclic core and subsequent functionalization reactions. For instance, microwave-assisted Paal-Knorr reactions have been used for the efficient synthesis of polysubstituted thiophenes.

Solvent-free reactions, where the reaction is carried out in the absence of a solvent or in the presence of a minimal amount of a recyclable solvent, represent another important green chemistry approach. These conditions can reduce the environmental impact of a synthesis by minimizing solvent waste. The synthesis of various heterocyclic compounds, including thiophenes and pyridines, has been successfully demonstrated under solvent-free or near solvent-free conditions, often in conjunction with microwave irradiation.

The development of synthetic routes that incorporate these environmentally benign techniques is crucial for the sustainable production of this compound and other valuable chemical entities.

Theoretical and Computational Investigations of 3 Pyridin 4 Yl Thiophen 2 Yl Methanamine

Quantum Chemical Analysis

Quantum chemical analysis, particularly using Density Functional Theory (DFT), provides profound insights into the electronic nature of molecules. Such studies are foundational for understanding a molecule's reactivity, spectroscopic characteristics, and potential applications.

The electronic properties of (3-(Pyridin-4-yl)thiophen-2-yl)methanamine are governed by the interplay between the electron-rich thiophene (B33073) ring and the electron-deficient pyridine (B92270) ring. The nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring introduce significant electronic perturbations compared to their carbocyclic analogue, benzene (B151609). ncert.nic.in The methanamine substituent at the 2-position of the thiophene ring further modulates the electronic landscape.

Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. For this compound, the HOMO is expected to be predominantly localized on the electron-rich thiophene ring and the nitrogen of the aminomethyl group, signifying these as the primary sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-deficient pyridine ring, indicating its susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

Theoretical calculations on related 2,3-disubstituted thiophenes have shown that the nature and position of substituents significantly influence the HOMO and LUMO energy levels. acs.org Similarly, studies on 4-substituted pyridines demonstrate that substituents can tune the electronic properties of the pyridine ring. acs.org For the title compound, the linkage of these two rings would result in a conjugated system, although the degree of conjugation will be highly dependent on the dihedral angle between the two rings.

Predicted Electronic Properties:

PropertyPredicted Value/CharacteristicBasis of Prediction
HOMO Energy HighElectron-donating nature of the thiophene and aminomethyl group.
LUMO Energy LowElectron-withdrawing nature of the 4-pyridyl group. nih.gov
HOMO-LUMO Gap ModerateCombination of electron-donating and withdrawing groups.
Dipole Moment SignificantAsymmetric nature and presence of heteroatoms (N, S).

This table is generated based on theoretical principles and data from analogous compounds.

Computational methods are highly effective in predicting spectroscopic data, which can aid in the identification and structural elucidation of newly synthesized compounds.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For this compound, distinct signals are expected for the protons and carbons of the pyridine and thiophene rings. The protons on the pyridine ring are expected to appear at lower field (higher ppm) compared to those on the thiophene ring due to the deshielding effect of the electronegative nitrogen atom. The methylene (B1212753) protons of the methanamine group would likely appear as a singlet, with its chemical shift influenced by the adjacent thiophene ring and the amino group. Computational studies on similar heterocyclic systems have shown good correlation between predicted and experimental NMR data. nih.gov

Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃:

ProtonPredicted Chemical Shift Range (ppm)Rationale
Pyridine H (α to N)8.5 - 8.7Strong deshielding by the nitrogen atom.
Pyridine H (β to N)7.3 - 7.5Less deshielding compared to α-protons.
Thiophene H6.9 - 7.2Typical aromatic region for thiophene protons.
-CH₂-3.9 - 4.2Influence of the aromatic ring and amino group.
-NH₂1.5 - 2.5 (broad)Exchangeable protons, broad signal.

This table is a theoretical prediction based on established NMR principles and data from related substituted pyridines and thiophenes. nih.govyoutube.com

IR Spectroscopy: Infrared spectroscopy is used to identify functional groups within a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands.

Predicted IR Absorption Bands (cm⁻¹):

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Mode
N-H3300 - 3500 (two bands)Asymmetric and symmetric stretching of the primary amine.
C-H (aromatic)3000 - 3100Stretching vibrations of C-H bonds on the pyridine and thiophene rings.
C-H (aliphatic)2850 - 2960Stretching vibrations of the methylene C-H bonds.
C=N, C=C1500 - 1600Aromatic ring stretching vibrations.
C-N1000 - 1250Stretching vibration of the C-N bond.

This table is a theoretical prediction based on characteristic IR absorption frequencies. youtube.com

UV-Vis Spectroscopy: The UV-Vis spectrum is determined by electronic transitions, primarily π → π* and n → π* transitions. The conjugation between the pyridine and thiophene rings is expected to result in strong absorption bands in the UV region. The precise wavelength of maximum absorption (λ_max) would be sensitive to the planarity of the molecule and the solvent environment. Studies on linked pyridine-thiophene oligomers have shown that extending the conjugation length leads to a bathochromic (red) shift in absorption. nih.govnih.gov

Conformational and Stereochemical Studies

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions.

The single bond connecting the pyridine and thiophene rings allows for rotation, leading to different conformations. A key conformational parameter is the dihedral angle between the planes of the two aromatic rings. A potential energy surface (PES) map, generated by calculating the energy of the molecule as a function of this dihedral angle, can reveal the most stable conformations and the energy barriers to rotation.

For linked bi-aryl systems, planar or near-planar conformations are often favored due to maximized π-conjugation. However, steric hindrance between ortho substituents can force the rings to twist relative to each other. In this compound, the interaction between the hydrogen atom at the 3-position of the pyridine ring and the substituents on the thiophene ring will influence the preferred conformation. It is likely that the molecule adopts a non-planar ground state conformation to minimize steric repulsion, similar to what has been observed in other linked heterocyclic systems. researchgate.net

The molecule this compound is not chiral as it possesses a plane of symmetry in its most stable conformations and lacks a stereocenter. Therefore, it is not expected to exhibit chiroptical properties such as optical rotation or circular dichroism. If a chiral center were introduced, for example by substitution on the methylene carbon, then theoretical predictions of its chiroptical properties would become relevant for determining its absolute configuration.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. For this compound, several types of reactions can be envisaged where computational studies could provide valuable information.

For instance, the primary amine group is a nucleophile and can participate in reactions such as acylation or alkylation. The pyridine nitrogen is basic and can be protonated or alkylated. google.com The thiophene ring can undergo electrophilic substitution, with the position of substitution being directed by the existing substituents. Theoretical calculations could model the transition state energies for these different reaction pathways to predict the most likely products. DFT calculations have been successfully used to predict the kinetic and thermodynamic favorability of reactions involving substituted pyridines and other heterocycles. acs.org

For example, in an electrophilic aromatic substitution on the thiophene ring, computational modeling could determine whether the electrophile would preferentially add to the C4 or C5 position by comparing the energies of the corresponding intermediates (sigma complexes). Such studies on thiophene and its derivatives have shown a strong preference for substitution at the α-position (C5 in this case) unless it is sterically hindered. rsc.org

Transition State Computations

Transition state theory is a fundamental concept in computational chemistry used to elucidate reaction mechanisms and predict reaction rates. By calculating the energy of the transition state—the highest point on the reaction energy profile—chemists can understand the feasibility and kinetics of a chemical transformation. For a molecule like this compound, transition state computations can be particularly insightful for predicting its behavior in various reactions.

While specific transition state calculations for reactions involving this compound are not extensively documented in publicly available literature, we can draw parallels from studies on related functionalized thiophenes and pyridines. For instance, Density Functional Theory (DFT) is a common method for these calculations. youtube.com A combination of high-level quantum-chemical simulations and sophisticated transition state theory analyses can be employed to study the temperature dependence of reactions. nih.gov

Table 1: Hypothetical Transition State Energy Data for a Reaction of this compound

Reaction TypeComputational MethodBasis SetCalculated Activation Energy (kcal/mol)
N-alkylationDFT (B3LYP)6-31G(d,p)15.8
C-C CouplingDFT (M06-2X)def2-TZVP22.5
CyclizationCASSCFcc-pVTZ31.2

This table presents hypothetical data for illustrative purposes, based on typical values for similar organic reactions.

These computations would involve identifying the geometry of the transition state structure and calculating its single-point energy. The activation energy is then determined as the difference between the energy of the transition state and the reactants. Such calculations are crucial for predicting which reaction pathways are most likely to occur.

Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions

Regioselectivity and stereoselectivity are critical aspects of chemical synthesis, determining the specific orientation and three-dimensional arrangement of atoms in a product. Computational methods, particularly DFT, are powerful tools for predicting these outcomes.

For this compound, the presence of two different heteroaromatic rings and a reactive methanamine group suggests that reactions could occur at multiple sites. The pyridine nitrogen, the thiophene ring, and the amine group are all potential sites for electrophilic or nucleophilic attack.

DFT calculations can be used to model the reaction pathways for different regioisomers and stereoisomers. By comparing the energies of the transition states leading to each possible product, the most favorable pathway can be identified. For example, in a reaction such as electrophilic aromatic substitution, calculations can determine whether the substitution is more likely to occur on the pyridine or the thiophene ring, and at which position. Studies on related systems, like selenophenes, have shown that the concerted metalation-deprotonation (CMD) process is key in determining regioselectivity. researchgate.net Similarly, the stereoselectivity of reactions, such as the addition to the pyridine or thiophene ring, can be predicted by comparing the activation barriers of the transition states leading to different stereoisomers. rsc.org

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Position of SubstitutionRelative Transition State Energy (kcal/mol)Predicted Major Product
Thiophene C50.0Yes
Thiophene C4+3.5No
Pyridine C2/C6+5.2No
Pyridine C3/C5+7.8No

This table is a hypothetical representation based on the known activating nature of substituents on thiophene and pyridine rings.

Intermolecular Interaction Analysis

The way molecules interact with each other governs their physical properties, such as melting point, solubility, and crystal packing. For this compound, a variety of non-covalent interactions are possible.

Hydrogen Bonding Networks

The methanamine group (-CH₂NH₂) and the pyridine nitrogen atom in this compound are capable of participating in hydrogen bonding. The amine group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. acs.org

In the solid state, these interactions can lead to the formation of extensive hydrogen bonding networks. Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify these intermolecular contacts. nih.gov For instance, in related crystal structures of thiophene derivatives, N-H···N and N-H···S hydrogen bonds are commonly observed, often leading to the formation of dimers or chains. nih.govscielo.org.mx The analysis of similar structures reveals that N-H···N hydrogen bonds can link molecules into dimers with an R²₂(12) motif, which in turn form chains. nih.gov

Table 3: Typical Hydrogen Bond Parameters in Pyridyl-Thiophene Structures

Donor-H···AcceptorDistance (Å)Angle (°)
N-H···N(pyridine)1.8 - 2.2160 - 180
N-H···S(thiophene)2.4 - 2.8150 - 170
C-H···N(pyridine)2.3 - 2.7140 - 160

Data is generalized from studies of similar molecular structures.

Pi-Stacking and Other Non-Covalent Interactions

The aromatic pyridine and thiophene rings in this compound can participate in π-stacking interactions. These interactions, where the π-orbitals of the aromatic rings overlap, are crucial in stabilizing the crystal structure and can influence the electronic properties of the material.

Computational studies on heteroaromatic π-stacking have shown that the interaction energies are sensitive to the relative orientation and distance between the rings. nih.govacs.org The interaction minima for aromatic heterocycles in parallel-displaced geometries can be more favorable than for the benzene dimer. nih.govacs.org For a molecule containing both pyridine and thiophene, a variety of stacking arrangements are possible, including pyridine-pyridine, thiophene-thiophene, and pyridine-thiophene interactions.

Besides π-stacking, other non-covalent interactions such as C-H···π interactions are also likely to be present. nih.gov Hirshfeld surface analysis of related compounds often shows significant contributions from H···H, C···H, and N···H contacts, highlighting the complexity of the intermolecular forces at play. nih.gov The study of N-heteroaromatic systems has revealed that stabilization energies for stacked geometries of pyridine dimers can be around -3.39 kcal/mol. acs.org

Table 4: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Thiophene Derivative

Contact TypeContribution (%)
H···H46.1
N···H/H···N20.4
C···H/H···C17.4
C···C6.9
N···C/C···N3.8
N···N2.7
S···C/C···S1.5
S···H/H···S0.6
S···S0.6

Data adapted from a study on a 2-amino-4-(thiophen-2-yl)pyridine derivative. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies for 3 Pyridin 4 Yl Thiophen 2 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For (3-(Pyridin-4-yl)thiophen-2-yl)methanamine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular structure.

Advanced One-Dimensional NMR Experiments (¹H, ¹³C, ¹⁵N)

One-dimensional NMR spectra offer fundamental information about the number and types of protons and carbons, as well as the nitrogen environment in the molecule.

¹H NMR: The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons on both the pyridine (B92270) and thiophene (B33073) rings, as well as for the aliphatic aminomethyl protons. The pyridine ring protons are expected to appear as doublets, characteristic of an AA'BB' spin system for a 4-substituted pyridine. The thiophene ring protons would likely present as doublets, while the aminomethyl protons would appear as a singlet, which may show broadening due to proton exchange.

¹³C NMR: The carbon-13 NMR spectrum will complement the proton data, showing distinct resonances for each carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with carbons adjacent to heteroatoms (nitrogen and sulfur) and those in the aromatic rings appearing at characteristic downfield shifts.

¹⁵N NMR: Nitrogen-15 NMR, though less common, can provide valuable information about the nitrogen atoms in the pyridine ring and the primary amine. The chemical shifts would confirm the different electronic environments of the sp²-hybridized pyridine nitrogen and the sp³-hybridized amine nitrogen.

Predicted ¹H and ¹³C NMR Data

While specific experimental data for this exact compound is not widely published, predicted chemical shifts based on related structures are presented below. amazonaws.comchemicalbook.comresearchgate.net

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine H-2, H-6~8.6-
Pyridine H-3, H-5~7.4-
Thiophene H-4~7.2-
Thiophene H-5~7.5-
Methylene (B1212753) (-CH₂-)~4.0~40
Amine (-NH₂)~1.5-2.5 (broad)-
Pyridine C-2, C-6-~150
Pyridine C-3, C-5-~122
Pyridine C-4-~148
Thiophene C-2-~145
Thiophene C-3-~135
Thiophene C-4-~128
Thiophene C-5-~125

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Correlation Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would confirm the connectivity between the protons on the pyridine ring and between the protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the aminomethyl protons to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons over two to three bonds. This is particularly useful for connecting the different fragments of the molecule. For example, correlations would be expected between the pyridine protons and the thiophene carbons, and between the aminomethyl protons and the thiophene ring carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity. This can help to determine the preferred conformation of the molecule, for instance, the spatial relationship between the pyridine and thiophene rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is used to determine the precise mass of the molecular ion, which allows for the calculation of the elemental formula. Based on public chemical databases, the molecular formula of this compound is C₁₁H₁₀N₂S. nih.gov The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the elemental composition.

Predicted HRMS Data

Ion Calculated m/z
[C₁₁H₁₁N₂S]⁺ ([M+H]⁺)203.0638

Fragmentation Pattern Analysis and Structural Deductions

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the molecule. The fragmentation pattern provides a "fingerprint" that can confirm the structure. Key expected fragmentations would include:

Loss of the aminomethyl group (-CH₂NH₂).

Cleavage at the bond connecting the pyridine and thiophene rings.

Characteristic fragmentation of the pyridine and thiophene rings.

Analysis of these fragments would allow for the reconstruction of the molecular structure, confirming the connectivity of the pyridine, thiophene, and aminomethyl components.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands that are characteristic of its functional groups.

Characteristic IR Absorption Bands

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
N-H (amine)Symmetric and asymmetric stretching3300-3500 (two bands)
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-2960
C=N (pyridine)Stretching1580-1610
C=C (aromatic)Stretching1400-1500
C-NStretching1020-1250
C-SStretching600-800

The presence of these characteristic bands in the IR spectrum would provide strong evidence for the proposed structure of this compound. amazonaws.comresearchgate.net

Vibrational Mode Assignment for Characteristic Functional Groups

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups within a molecule. For this compound, the vibrational spectrum would be characterized by the distinct modes of its constituent parts: the pyridine ring, the thiophene ring, the aminomethyl group, and the C-C bonds linking these moieties.

By analogy with related structures, the assignment of vibrational modes can be predicted. Theoretical studies on compounds like (5-pyridin-4-yl)-1,3,4-Oxadiazole-2-thiol show that C-H stretching modes of the pyridine ring are typically observed in the 3140-2849 cm⁻¹ region. The stretching vibrations of the C=N and C=C bonds within the pyridine ring would likely appear in the 1600-1400 cm⁻¹ range.

The thiophene ring has its own set of characteristic vibrations. The C-H stretching of the thiophene ring is expected at wavenumbers above 3000 cm⁻¹. The C-S stretching vibrations are typically weaker and found in the 800-600 cm⁻¹ region.

The aminomethyl group (-CH₂NH₂) would introduce several key vibrational modes. The N-H stretching vibrations of a primary amine typically appear as two bands in the 3500-3300 cm⁻¹ region. The CH₂ group would exhibit symmetric and asymmetric stretching vibrations around 2900 cm⁻¹. The N-H bending (scissoring) mode is expected near 1600 cm⁻¹.

Table 1: Predicted Vibrational Mode Assignments for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Pyridine RingC-H Stretching3140 - 3000
C=N, C=C Stretching1600 - 1400
Thiophene RingC-H Stretching> 3000
C-S Stretching800 - 600
Aminomethyl GroupN-H Stretching (asymmetric & symmetric)3500 - 3300
C-H Stretching (asymmetric & symmetric)~2900
N-H Bending~1600

Note: This table is predictive and based on characteristic group frequencies and data from structurally similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Profile and Chromophore Analysis

Studies on related aromatic imines containing pyridine and thiophene moieties have identified π→π* and n→π* transitions as the primary contributors to their UV-Vis spectra. For instance, (E)-1-(pyridin-4-yl)-N-(thiophen-2-ylmethyl)methanimine exhibits absorption bands attributable to the π–π* and n–π* transitions of the imine and pyridine ring. Similarly, other complex molecules with thiophene and pyridine units show absorption bands in the 250 to 390 nm range, which are assigned to π → π* and n → π* transitions.

For this compound, one would expect to observe strong absorption bands corresponding to π→π* transitions within the conjugated system formed by the interconnected pyridine and thiophene rings. Weaker n→π* transitions, originating from the nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring, are also anticipated. The position and intensity of these bands would be sensitive to the solvent polarity.

Table 2: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected Wavelength Range (nm)
π → πPyridine-Thiophene Conjugated System250 - 350
n → πPyridine Nitrogen, Thiophene Sulfur> 300

Note: This table is predictive and based on data from structurally similar compounds.

X-ray Crystallography

Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound.

For related heterocyclic systems, X-ray crystallography has revealed important structural details. For example, in (E)-3-(pyridin-4-yl)acrylic acid, the molecule is nearly planar. The analysis of a compound containing both thiophene and pyridine rings would likely focus on the dihedral angle between the planes of the two aromatic rings, which dictates the extent of electronic conjugation between them.

Crystal Packing and Supramolecular Interactions in the Crystalline Lattice

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This packing is governed by non-covalent interactions, such as hydrogen bonds, π–π stacking, and van der Waals forces.

The this compound molecule possesses functional groups capable of forming significant intermolecular interactions. The primary amine group is a hydrogen bond donor (N-H), and the pyridine nitrogen is a hydrogen bond acceptor. Therefore, strong N-H···N hydrogen bonds are expected to be a dominant feature in the crystal packing, potentially forming chains or dimeric motifs.

Table 3: Potential Supramolecular Interactions in the Crystal Lattice of this compound

Interaction TypeDonor/Acceptor GroupsExpected Role in Crystal Packing
Hydrogen BondingN-H (amine) as donor, N (pyridine) as acceptorFormation of chains or dimers, primary structural motif
π–π StackingPyridine and Thiophene ringsStabilization of the 3D structure, influencing molecular alignment
C-H···π InteractionsC-H bonds and aromatic ringsDirectional forces contributing to packing efficiency

Note: This table is predictive and based on the functional groups present and crystallographic data of analogous compounds.

Chemical Reactivity and Transformation Pathways of 3 Pyridin 4 Yl Thiophen 2 Yl Methanamine

Reactions of the Amine Functionality

The primary amine group in (3-(Pyridin-4-yl)thiophen-2-yl)methanamine is a key site for nucleophilic reactions, readily undergoing derivatization and condensation reactions.

Derivatization Reactions (e.g., Acylation, Alkylation)

The nucleophilic nature of the primary amine makes it susceptible to acylation and alkylation.

Acylation: The amine can be acylated to form amides. This is a common transformation in medicinal chemistry to modify the properties of a molecule. For instance, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding N-acyl derivative.

Alkylation: The amine can undergo alkylation to form secondary or tertiary amines. Reductive amination, a common method for N-alkylation, involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. The Eschweiler-Clarke reaction, a specific type of reductive amination using formaldehyde (B43269) and formic acid, can be employed to introduce methyl groups. mdpi.com However, the conditions for such reactions need to be carefully controlled to avoid potential side reactions or degradation of the starting material. mdpi.com

Condensation Reactions

The primary amine can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). These reactions are typically reversible and may require removal of water to drive the reaction to completion. For example, the reaction with an aldehyde or ketone will form the corresponding N-substituted imine. google.com These imines can be further reduced to form secondary amines. google.com

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. wikipedia.org Its reactivity is influenced by the substituents on the ring.

Electrophilic Aromatic Substitution

Thiophene generally undergoes electrophilic aromatic substitution more readily than benzene (B151609). wikipedia.org The position of substitution is directed by the existing substituents. For this compound, the substitution pattern would be influenced by both the pyridinyl and the aminomethyl groups. Generally, electrophilic attack on a thiophene ring occurs preferentially at the α-position (adjacent to the sulfur atom). researchgate.net Given that the 2-position is already substituted, electrophilic attack would likely occur at the 5-position.

Oxidation and Reduction Processes

Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). wikipedia.org The extent of oxidation depends on the reaction conditions and the strength of the oxidizing agent. researchgate.net Thiophene S-oxides and S,S-dioxides are reactive intermediates that can undergo further transformations, such as Diels-Alder reactions. researchgate.net

Reduction: The thiophene ring can be reduced, although this often requires harsh conditions. Catalytic hydrogenation can lead to the saturation of the ring, forming a tetrahydrothiophene (B86538) derivative. Desulfurization, the complete removal of the sulfur atom, can be achieved using reducing agents like Raney nickel.

Reactions of the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system, which makes it less reactive towards electrophilic substitution compared to benzene. wikipedia.org

Electrophilic Substitution: Direct electrophilic substitution on pyridine is difficult due to the deactivating effect of the nitrogen atom. wikipedia.orgyoutube.com When it does occur, it typically happens at the 3-position. youtube.com To facilitate electrophilic substitution, the pyridine ring can be activated by forming the N-oxide. wikipedia.org Oxidation of the pyridine nitrogen with a peroxy acid yields the pyridine N-oxide, which is more susceptible to electrophilic attack, often at the 4-position. youtube.com The N-oxide can then be reduced back to the pyridine. wikipedia.org

Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. youtube.com

Electrophilic and Nucleophilic Substitution

The reactivity of the thiophene and pyridine rings towards substitution reactions is a central aspect of the chemical profile of this compound.

Electrophilic Aromatic Substitution:

The thiophene ring, being inherently electron-rich, is the primary site for electrophilic attack. The substitution pattern is governed by the directing effects of the existing substituents. The aminomethyl group (-CH₂NH₂) at the C2 position is an activating group, directing incoming electrophiles to the C5 position. Conversely, the pyridin-4-yl group at the C3 position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution. The net effect is a strong preference for electrophilic substitution at the C5 position, which is activated by the C2-aminomethyl group and less deactivated by the C3-pyridinyl substituent compared to the C4 position.

Common electrophilic substitution reactions applicable to the thiophene ring in this molecule include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. The outcomes of these reactions are predicted to be highly regioselective.

Table 1: Predicted Regioselectivity in Electrophilic Substitution of this compound

Reagent/ConditionsPredicted Major Product
Br₂, acetic acid(5-Bromo-3-(pyridin-4-yl)thiophen-2-yl)methanamine
HNO₃, H₂SO₄(5-Nitro-3-(pyridin-4-yl)thiophen-2-yl)methanamine
SO₃, pyridine5-(Aminomethyl)-4-(pyridin-4-yl)thiophene-2-sulfonic acid
Ac₂O, SnCl₄1-(5-(Aminomethyl)-4-(pyridin-4-yl)thiophen-2-yl)ethan-1-one

Nucleophilic Aromatic Substitution:

The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, particularly at the C2 and C6 positions relative to the nitrogen. However, in this specific molecule, the pyridine ring is unsubstituted at these positions. Nucleophilic substitution on the pyridine ring would likely require activation, for instance, through N-oxidation or the introduction of a good leaving group.

Nucleophilic substitution on the thiophene ring is generally disfavored unless strong electron-withdrawing groups are present. While the pyridin-4-yl group is electron-withdrawing, facilitating direct nucleophilic attack on the thiophene ring would likely require harsh reaction conditions.

N-Quaternization and N-Oxidation Reactions

The lone pair of electrons on the pyridine nitrogen atom makes it a prime site for reactions with electrophiles, leading to N-quaternization and N-oxidation products. These transformations significantly alter the electronic properties and reactivity of the pyridine ring.

N-Quaternization:

The pyridine nitrogen can be readily alkylated using alkyl halides to form quaternary pyridinium (B92312) salts. This reaction proceeds via a standard Sₙ2 mechanism. The resulting positive charge on the nitrogen atom further deactivates the pyridine ring towards electrophilic attack but significantly activates it for nucleophilic addition-elimination reactions.

Table 2: N-Quaternization of this compound

Alkylating AgentProduct
Methyl iodide (CH₃I)4-(2-(Aminomethyl)thiophen-3-yl)-1-methylpyridin-1-ium iodide
Benzyl bromide (BnBr)4-(2-(Aminomethyl)thiophen-3-yl)-1-benzylpyridin-1-ium bromide

N-Oxidation:

Treatment with oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid, leads to the formation of the corresponding pyridine N-oxide. N-oxidation increases the electron density at the C2 and C4 positions of the pyridine ring, making them more susceptible to both electrophilic and nucleophilic attack.

Chemoselective and Regioselective Transformations

The presence of multiple reactive centers in this compound necessitates careful control of reaction conditions to achieve selective transformations.

Control over Multiple Reactive Sites

The primary amine of the aminomethyl group is a potent nucleophile and can compete with the pyridine nitrogen in reactions with electrophiles. For instance, acylation reactions with acyl chlorides or anhydrides could potentially occur at either the primary amine or the pyridine nitrogen. Generally, the primary amine is more nucleophilic and will react preferentially under neutral or basic conditions to form an amide. Selective N-acylation of the aminomethyl group can be achieved by choosing appropriate reaction conditions and protecting groups if necessary.

Similarly, in alkylation reactions, competition between the primary amine and the pyridine nitrogen can occur. N-alkylation of the pyridine is generally favored, but dialkylation at both the pyridine and the primary amine is possible with excess alkylating agent.

Regioselectivity in electrophilic substitution on the thiophene ring is primarily controlled by the directing effect of the aminomethyl group, leading to substitution at the C5 position.

Exploration of Novel Catalyzed Reactions for Derivatization

Modern catalytic methods offer powerful tools for the selective derivatization of heterocyclic compounds like this compound.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are particularly valuable for forming new carbon-carbon bonds. To utilize these methods, the thiophene or pyridine ring would first need to be functionalized with a suitable leaving group, typically a halide. For example, after selective bromination at the C5 position of the thiophene ring, this position can be further elaborated through various cross-coupling reactions.

Table 3: Potential Catalyzed Derivatizations of 5-Bromo-(3-(pyridin-4-yl)thiophen-2-yl)methanamine

Coupling PartnerCatalyst/ConditionsProduct Type
Arylboronic acidPd(PPh₃)₄, base5-Aryl derivative
AlkenePd(OAc)₂, PPh₃, base5-Alkenyl derivative
Terminal alkynePdCl₂(PPh₃)₂, CuI, base5-Alkynyl derivative

Furthermore, directed C-H activation methodologies are emerging as powerful strategies for the functionalization of heterocycles, potentially allowing for the direct introduction of new substituents onto the thiophene or pyridine rings without prior halogenation, offering more atom-economical synthetic routes. The aminomethyl group could potentially act as a directing group in such transformations.

Applications in Chemical Biology and Advanced Materials Research Orientations

Ligand Design in Coordination Chemistry

The presence of nitrogen and sulfur heteroatoms, along with the primary amine, makes (3-(Pyridin-4-yl)thiophen-2-yl)methanamine an excellent candidate for ligand design in coordination chemistry. The pyridine (B92270) nitrogen and the aminomethyl group are particularly well-positioned to act as a bidentate chelating unit for a variety of metal ions.

The geometry of this compound suggests its potential to form stable chelate rings with transition metal ions. The nitrogen atom of the pyridine ring and the nitrogen of the aminomethyl group can coordinate to a single metal center, forming a five-membered ring, a favored conformation in coordination chemistry. This bidentate N,N-chelation is a common feature in many stable metal complexes. researchgate.netnih.govebsco.com The nature of the transition metal, its oxidation state, and the reaction conditions would be expected to influence the stoichiometry and geometry of the resulting complexes. The inherent properties of both the pyridine and thiophene (B33073) rings can also be exploited. For instance, the thiophene sulfur, while generally a weaker coordinator than the pyridine nitrogen, could potentially engage in secondary interactions with the metal center or influence the electronic properties of the complex. The efficiency of chelation is a critical factor in many applications, including catalysis and the development of therapeutic agents. nih.govresearchgate.netresearchgate.net

Table 1: Potential Coordination Modes of this compound with Transition Metals

Potential Donating AtomsCoordination ModeExpected Chelate Ring SizePotential Metal Ions
Pyridine-N, Amine-NBidentate5-memberedCu(II), Ni(II), Zn(II), Co(II), Pd(II), Pt(II)
Pyridine-NMonodentate-Various
Thiophene-SMonodentate-"Soft" metals like Ag(I), Hg(II)
Pyridine-N, Thiophene-SBidentate6-memberedVarious

This table is speculative and based on the known coordination chemistry of pyridine, thiophene, and amine functionalities.

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound makes it a promising linker for the synthesis of novel MOFs. The pyridyl group is a well-established coordinating moiety in MOF chemistry, readily forming bonds with various metal centers. alfa-chemistry.com The aminomethyl group provides a secondary coordination site, allowing for the formation of higher-dimensional and more complex network structures.

Supramolecular Chemistry and Self-Assembly

The interplay of non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, is central to supramolecular chemistry. The molecular structure of this compound is rich in features that can drive self-assembly processes.

The primary amine group is a strong hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of well-defined supramolecular chains or networks in the solid state or in solution. Furthermore, the aromatic pyridine and thiophene rings are capable of engaging in π-π stacking interactions, which are crucial in directing the assembly of planar molecules. nih.govacs.org The relative orientation of these rings will influence the nature and strength of these stacking interactions. The self-assembly of thiophene-based π-conjugated molecules has been shown to be highly dependent on factors like solvent and temperature, leading to the formation of various nano- and microstructures. nih.govrsc.org Similar tunable self-assembly can be anticipated for this compound.

The directed nature of hydrogen bonding and π-π stacking can be harnessed to construct highly ordered supramolecular architectures. By carefully controlling the experimental conditions, it may be possible to guide the self-assembly of this compound into specific morphologies, such as nanofibers, nanosheets, or crystalline co-crystals. The formation of such ordered structures is of great interest for applications in organic electronics, sensing, and drug delivery. The ability of pyridine-containing ligands to participate in metallo-supramolecular self-assembly further expands the possibilities for creating complex and functional architectures. acs.org

Role as a Building Block in Complex Organic Synthesis

Heterocyclic compounds are fundamental building blocks in organic synthesis, particularly in the construction of pharmaceuticals and functional materials. youtube.com The this compound scaffold provides multiple reactive sites for further chemical transformations. The primary amine can be readily functionalized through reactions such as acylation, alkylation, and Schiff base formation, allowing for the attachment of a wide range of molecular fragments. acs.orgrsc.orgnih.gov

The aromatic rings of the pyridine and thiophene moieties are also amenable to various substitution reactions. For example, electrophilic aromatic substitution on the thiophene ring or nucleophilic aromatic substitution on the pyridine ring can be employed to introduce additional functional groups. This versatility makes this compound a valuable synthon for the combinatorial synthesis of libraries of complex molecules for screening in drug discovery programs and for the development of new materials with tailored properties. The synthesis of related pyridinyl-thiophene amines has been documented, suggesting that the preparation of this specific isomer is synthetically accessible. researchgate.netevitachem.com

Precursor to Multi-Cyclic and Spiro Systems

The pyridine-thiophene core is a well-established foundation for the construction of fused heterocyclic systems, which are prominent in medicinal chemistry and materials science. nih.gov The amine functionality of this compound offers a reactive handle to initiate cyclization reactions, leading to diverse and complex molecular frameworks.

Research on related scaffolds has demonstrated the synthesis of various multi-cyclic systems:

Thieno[2,3-b]pyridines: Derivatives of 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine have been synthesized, showcasing the fusion of the thiophene and pyridine rings to form a more complex, rigid scaffold. researchgate.net

Imidazo[1,2-a]pyridines: The synthesis of ligands based on a 2-(thiophen-2-yl)imidazo[1,2-a]pyridine (B1305622) core has been reported for applications in PET imaging. nih.gov This illustrates how the pyridine nitrogen can participate in the formation of a five-membered imidazole (B134444) ring fused to the original pyridine.

Pyrimidopyrimidines: Thiophene-substituted pyrimidines have been successfully used as precursors to synthesize fused pyrimidopyrimidine systems through cyclization reactions. researchgate.net

Tricyclic Azaindoles: During the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines (azaindoles), the formation of a tricyclic eight-membered ring was observed as a side product, indicating the potential for the scaffold to undergo complex rearrangements and cyclizations to form larger ring systems. nih.gov

These examples underscore the versatility of the pyridine-thiophene motif as a starting point for building a wide array of fused and multi-cyclic compounds with potential applications in various scientific fields.

Intermediate for Synthetic Methodologies

This compound is a valuable intermediate due to its distinct reactive sites, which allow for sequential and selective modifications. The primary amine group, the pyridine ring, and the thiophene ring can all participate in a variety of chemical transformations.

The primary amine (-CH₂NH₂) is a key functional group for derivatization. It can readily undergo reactions such as acylation to form amides, or reductive amination with aldehydes and ketones to generate secondary and tertiary amines. These reactions are fundamental in building larger molecules and in linking the scaffold to other chemical entities.

The heterocyclic rings are prime candidates for modern cross-coupling reactions, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is commonly used to form C-C bonds. For instance, a thiophene boronic acid can be coupled with a pyridine halide to link the two rings. This methodology is crucial for creating aryl-substituted pyridine-thiophene structures. nih.gov

Buchwald-Hartwig Amination: This reaction is used to form C-N bonds and can be employed to introduce various amine groups onto the pyridine ring, as demonstrated in the synthesis of complex azaindole derivatives. nih.gov

The strategic application of these methodologies allows chemists to use this compound as a central scaffold, systematically adding complexity and functionality to develop novel compounds for specific applications.

Reactive Site Potential Synthetic Methodologies Purpose / Outcome Reference
Methanamine (-CH₂NH₂) Acylation, Reductive AminationFormation of amides, secondary/tertiary amines; linking to other molecules.General Organic Chemistry
Pyridine Ring Suzuki-Miyaura Coupling, Buchwald-Hartwig AminationArylation, amination; building complex heterocyclic systems. nih.gov
Thiophene Ring Suzuki-Miyaura CouplingArylation; modification of electronic properties.

Methodological Applications in Analytical Chemistry

The structural features of the pyridine-thiophene scaffold, particularly the presence of heteroatoms with lone pairs of electrons, make it an attractive candidate for applications in analytical chemistry, specifically in the design of platforms for selective molecular recognition and sensing.

Exploration in Selective Recognition and Sensing Platforms

The nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring are potential coordination sites for metal ions. This chelating ability, combined with the conjugated π-system of the scaffold, can be exploited to create chemosensors.

Significant research has been conducted on related pyridine-thiophene structures for sensing applications:

Metal Ion Sensing: A novel fluorescent sensor based on a di(thiophen-2-yl) substituted pyrene-pyridine scaffold was developed for the selective and sensitive detection of Fe³⁺ ions. nih.gov The binding of the iron ion to the heterocyclic system resulted in a detectable change in the compound's photophysical properties, allowing for both colorimetric and ratiometric fluorescent detection. nih.gov

Nitroaromatic Compound Detection: A 4-(5-r-thiophene-2-yl)pyrimidine system has been patented for its use as a monomolecular optical sensor for detecting nitroaromatic compounds, which are common components of explosives. google.com The sensor's fluorescence is quenched in the presence of these compounds, providing a method for their remote detection. google.com

PET Imaging Ligands: A complex derivative, [¹¹C]4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide, was synthesized as a selective PET radioligand for imaging specific GABA-A receptors in the brain. nih.gov This demonstrates the utility of the scaffold in creating highly specialized probes for biological imaging, a form of in-vivo sensing. nih.gov

These findings strongly suggest that this compound could serve as a foundational structure for developing new selective sensors for a variety of analytes, including metal ions and organic molecules.

Scaffold Type Target Analyte Sensing Mechanism Application Reference
Di(thiophen-2-yl) Pyrene-PyridineFe³⁺ IonsColorimetric & Ratiometric FluorescenceEnvironmental/Biological Monitoring nih.gov
Thiophene-PyrimidineNitroaromatic CompoundsFluorescence QuenchingSecurity, Environmental Monitoring google.com
Thiophene-Imidazo[1,2-a]pyridineδ-subunit GABA-A ReceptorsPET Radio-imagingMedical Diagnostics nih.gov

Potential in Emerging Material Science Fields

The combination of thiophene and pyridine moieties within a single molecule opens up avenues for its use in advanced materials, particularly in the field of organic electronics and sensory materials.

Application of Scaffold in Organic Electronic Systems

Thiophene-based polymers and small molecules are cornerstone materials in organic electronics, valued for their charge-transport properties. The incorporation of a pyridine ring into a thiophene-based system can significantly modulate its electronic characteristics. The pyridine ring generally acts as an electron-withdrawing unit, which can lower the energy levels of the molecular orbitals (HOMO and LUMO).

This ability to tune electronic properties is critical for designing materials for specific applications:

Organic Semiconductors: A structural isomer of the title compound, (5-(Thiophen-2-yl)pyridin-3-yl)methanamine, has been noted for its utility in the development of organic semiconductors. By creating donor-acceptor type structures within the molecule (electron-rich thiophene and electron-deficient pyridine), it is possible to control the band gap and charge mobility of the resulting materials, which is essential for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The this compound scaffold is therefore a promising platform for research into new organic electronic materials with tailored properties.

Development of Advanced Materials (e.g., for sensors)

The properties that make the pyridine-thiophene scaffold suitable for molecular sensing can be extended to create advanced sensory materials. By incorporating this scaffold into polymers or onto surfaces, it is possible to develop robust and reusable sensor devices.

For example, the demonstrated ability of a related scaffold to detect Fe³⁺ ions through fluorescence could be translated into a material for continuously monitoring water quality. nih.gov Similarly, materials incorporating the scaffold's ability to detect nitroaromatics could be used to create sensor films for security screening applications. google.com The development of these materials involves leveraging the selective binding and responsive photophysical properties of the core this compound structure and integrating it into a larger material system.

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